Lipophilicity (cLogP) Differentiation for Permeability-Dependent Assays: Target Compound vs. 6-(Dimethylamino) and 6-(Methylamino) Analogs
The target compound exhibits a computed XLogP3-AA of 2.6, which is 1.6 and 1.7 log units higher than the 6-(dimethylamino) (XLogP3 = 1.0) and 6-(methylamino) (XLogP3 = 0.9) analogs, respectively [1][2][3]. This ~40-fold increase in theoretical octanol-water partition coefficient places the target compound in a more favorable lipophilicity window for passive membrane permeability, while avoiding the excessive lipophilicity associated with larger N-alkyl-anilines.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 6-(Dimethylamino)pyridine-3-carbonitrile (XLogP3 = 1.0); 6-(Methylamino)pyridine-3-carbonitrile (XLogP3 = 0.9) |
| Quantified Difference | ΔXLogP3 = +1.6 vs. dimethylamino analog; ΔXLogP3 = +1.7 vs. methylamino analog |
| Conditions | Computed by XLogP3 3.0 (PubChem 2025.04.14/2025.09.15 releases) |
Why This Matters
The ~1.6–1.7 log unit higher lipophilicity predicts significantly improved passive membrane permeability, making this compound a more suitable scaffold for cell-based phenotypic screening than more polar 6-amino analogs.
- [1] PubChem. Compound Summary for CID 24699263, 6-[Methyl(phenyl)amino]pyridine-3-carbonitrile. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/24699263 (accessed 2026-05-07). View Source
- [2] PubChem. Compound Summary for CID 18526171, 6-(Dimethylamino)pyridine-3-carbonitrile. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/18526171 (accessed 2026-05-07). View Source
- [3] PubChem. Compound Summary for CID 17860899, 6-(Methylamino)pyridine-3-carbonitrile. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/261715-36-0 (accessed 2026-05-07). View Source
